molecular formula C9H19ClN2 B13860372 1-Cyclobutylpiperidin-3-amine Hydrochloride

1-Cyclobutylpiperidin-3-amine Hydrochloride

Cat. No.: B13860372
M. Wt: 190.71 g/mol
InChI Key: ZCJARKFFOJXJEV-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperidin-3-amine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-Cyclobutylpiperidin-3-amine Hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

1-Cyclobutylpiperidin-3-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylpiperidinone, while reduction may produce cyclobutylpiperidine.

Scientific Research Applications

1-Cyclobutylpiperidin-3-amine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutylpiperidin-3-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclobutylpiperidin-3-amine Hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler compound with a similar structure but without the cyclobutyl group.

    Cyclobutylamine: A compound with a similar cyclobutyl group but without the piperidine ring.

    Piperidinone: A compound with a similar piperidine ring but with a carbonyl group instead of the amine group.

The uniqueness of this compound lies in its specific combination of the cyclobutyl group and the piperidine ring, which may confer unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-cyclobutylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c10-8-3-2-6-11(7-8)9-4-1-5-9;/h8-9H,1-7,10H2;1H

InChI Key

ZCJARKFFOJXJEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCCC(C2)N.Cl

Origin of Product

United States

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